molecular formula C8H7BrF3N B13106581 1-(2-Bromophenyl)-2,2,2-trifluoroethanamine

1-(2-Bromophenyl)-2,2,2-trifluoroethanamine

Cat. No.: B13106581
M. Wt: 254.05 g/mol
InChI Key: QYWGFWMPWQCUSJ-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-2,2,2-trifluoroethanamine (CAS 1199782-84-7) is a chemical building block of interest in advanced organic synthesis and medicinal chemistry. This compound features a bromophenyl group and a trifluoroethylamine moiety, making it a valuable precursor for the synthesis of N-trifluoroethylated anilines . Such N-trifluoroethylated amines are important platform chemicals in the fields of synthetic organic chemistry, medicinal chemistry, and agrochemistry, largely due to the properties imparted by the fluorine atoms, which can influence a molecule's metabolic stability, lipophilicity, and electronic characteristics . Research indicates that anilines can undergo iron porphyrin-catalyzed N-trifluoroethylation using reagents like 2,2,2-trifluoroethylamine hydrochloride, highlighting one potential route for utilizing related structural motifs in chemical synthesis . The compound has a molecular formula of C8H7BrF3N and a molecular weight of 254.05 g/mol . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H7BrF3N

Molecular Weight

254.05 g/mol

IUPAC Name

1-(2-bromophenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C8H7BrF3N/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7H,13H2

InChI Key

QYWGFWMPWQCUSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)N)Br

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of 1,1,1-Trifluoro-2-chloroethane with Ammonia

A robust industrially relevant method for preparing trifluoroethylamines involves the nucleophilic substitution of 1,1,1-trifluoro-2-chloroethane with ammonia in the presence of a solvent such as glycerol. This method can be adapted to prepare trifluoroethylamine derivatives by coupling with aryl bromides.

Key reaction parameters (from CN101973888B patent):

Parameter Range/Value
Solvent Glycerol
Volume ratio (Glycerol:Chloroethane) 1–3 : 1
Molar ratio (Ammonia:Chloroethane) 8–15 : 1
Ammonia concentration 30–100 wt%
Temperature 150–200 °C
Pressure 2–4 MPa
Reaction time 20–30 minutes
Flow velocity (in pipeline reactor) 2.0–4.0 L/h
Product yield Up to 97%

The process involves mixing 1,1,1-trifluoro-2-chloroethane dissolved in glycerol with ammonia, followed by reaction in a pipeline reactor under elevated temperature and pressure. Post-reaction, the mixture undergoes vacuum flashing, deamination, neutralization with sodium carbonate, and vacuum rectification to isolate the trifluoroethylamine product.

This method is notable for its short reaction time (minutes vs. hours in older methods) and high yield (up to 97%) compared to traditional batch processes.

Synthesis via N-(2-Bromophenyl)-2,2,2-trifluoroacetamide Intermediate

An alternative synthetic route involves preparing the trifluoroacetamide derivative of 2-bromoaniline, followed by reduction to the corresponding trifluoroethylamine.

  • Starting from 2-bromoaniline, acylation with trifluoroacetic anhydride or ethyl trifluoroacetate yields N-(2-bromophenyl)-2,2,2-trifluoroacetamide.
  • This amide intermediate can be isolated and purified, often crystallized from solvents like diethyl ether/n-pentane.
  • Subsequent reduction (e.g., with lithium aluminum hydride or borane reagents) converts the amide to 1-(2-bromophenyl)-2,2,2-trifluoroethanamine.

This method allows for high regioselectivity and purity, leveraging well-established amide chemistry. Spectroscopic data (NMR) confirm the structure of intermediates and final products.

Direct Amination of 2-Bromophenyl Precursors with Trifluoroethylamine Derivatives

In more complex synthetic schemes, the trifluoroethylamino group is introduced by reaction of bromophenyl intermediates with trifluoroethylamine derivatives under basic conditions.

  • For example, the bromophenyl intermediate can be reacted with trifluoroethylamine hydrochloride salts in the presence of a base (e.g., sodium carbonate or triethylamine).
  • This reaction proceeds via nucleophilic substitution or amide bond formation depending on the functional groups present.
  • This method is often used in multi-step syntheses of more complex molecules, such as fluorinated amino acid derivatives or pharmaceutical candidates.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Typical Yield Reaction Time
Nucleophilic substitution of 1,1,1-trifluoro-2-chloroethane with ammonia (pipeline reactor) High yield (up to 97%), short reaction time, scalable industrial process Requires high pressure and temperature equipment ~97% 20–30 minutes
Amide intermediate route (N-(2-bromophenyl)-2,2,2-trifluoroacetamide reduction) High purity, well-established chemistry, selective Multi-step, requires reduction step, sensitive reagents 70–90% (overall) Several hours (multi-step)
Direct amination with trifluoroethylamine derivatives Useful for complex molecule synthesis, adaptable May require protection/deprotection steps, moderate yields Variable (60–85%) Hours to days

Research Findings and Optimization Notes

  • The pipeline reactor method for trifluoroethylamine synthesis provides superior productivity due to continuous flow, controlled reaction parameters, and efficient heat/mass transfer.
  • Amide intermediate synthesis allows structural verification and purification before reduction, improving final product quality.
  • Computational studies on trifluoromethylated amines suggest that electronic effects of the trifluoromethyl group influence reactivity and stability, guiding reaction condition optimization.
  • Industrial processes often optimize ammonia concentration, temperature, and pressure to balance yield and cost-effectiveness.
  • Neutralization and vacuum rectification steps are critical for removing impurities and isolating the amine in high purity.

Summary Table of Key Reaction Conditions for 1-(2-Bromophenyl)-2,2,2-trifluoroethanamine Preparation

Step Conditions/Parameters Notes
Starting materials 2-bromoaniline or 1,1,1-trifluoro-2-chloroethane Precursor selection affects route
Solvent Glycerol (pipeline method), or organic solvents (amide route) Glycerol enhances substitution
Ammonia concentration 30–100 wt% (pipeline method) High concentration favors yield
Temperature 150–200 °C (pipeline), room temp to reflux (amide formation) Elevated temp needed for substitution
Pressure 2–4 MPa (pipeline method) High pressure reactor required
Reaction time 20–30 min (pipeline), several hours (amide route) Continuous vs batch
Post-reaction processing Vacuum flashing, deamination, neutralization, rectification Purification critical for quality
Yield Up to 97% (pipeline), 70–90% (amide route) High yields achievable with optimization

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: NaOCH3, KOtBu, polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution Patterns

  • 1-(3-Bromophenyl)-2,2,2-trifluoroethanamine (BD321693) Structural Difference: Bromine at the meta position (C3) instead of ortho (C2) . The electronic environment is also altered, as meta-directing groups may influence electrophilic substitution pathways. Purity/Availability: Supplied at 95% purity (BLD Pharmatech) .
  • 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine Hydrobromide

    • Structural Difference : Bromine at the para position (C4) .
    • Impact : Para substitution maximizes symmetry and may improve crystallinity. The hydrobromide salt form (CAS 336105-43-2) enhances solubility in polar solvents compared to the free base .

Halogen-Swapped Analogs

  • (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine (CAS 1187931-01-6) Structural Difference: Chlorine replaces bromine at the para position . Impact: Chlorine’s lower atomic weight and electronegativity compared to bromine reduce molecular weight (209.60 vs. ~264 g/mol for bromine analogs) and alter lipophilicity (logP differences). This affects membrane permeability in biological systems.
  • 1-(4-Fluorophenyl)-2,2,2-trifluoroethanamine Derivatives Structural Difference: Fluorine replaces bromine.

Functional Group Variants

  • 2-(2-Bromophenyl)ethylamine (CAS 65185-58-2)

    • Structural Difference : Ethylamine chain instead of trifluoroethylamine .
    • Impact : The absence of the trifluoromethyl group reduces electron-withdrawing effects, increasing the amine’s basicity (pKa ~9–10 vs. ~6–7 for trifluoroethylamines) . This compound’s lower molecular weight (200.08 g/mol) may enhance volatility.
  • 1-(2-Bromophenyl)-2,2,2-trifluoroethanol (CAS 394203-55-5) Structural Difference: Hydroxyl group replaces the amine . Impact: The alcohol derivative lacks the nucleophilic amine, making it less reactive in condensation or alkylation reactions. Hydrogen bonding capacity is retained via the hydroxyl group.

Physicochemical and Conformational Properties

Basicity and Conformational Stability

  • Trifluoroethylamine vs. Alkylamine: The trifluoromethyl group significantly lowers the basicity of the amine nitrogen due to its electron-withdrawing nature. For example, 1-(2,2,2-trifluoroethyl)piperidine () has a less basic nitrogen compared to non-fluorinated analogs, influencing solubility and interaction with biological targets .
  • Conformational Analysis : Trifluoroethyl groups stabilize specific conformations by restricting rotation around the C-N bond, as seen in piperidine and amide derivatives (). This rigidity may enhance binding specificity in drug design.

Solubility and Salt Forms

  • Hydrochloride Salts : Analogous compounds like (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride (CAS 1213074-03-3) exhibit improved aqueous solubility compared to free bases, critical for formulation in medicinal chemistry .

Biological Activity

1-(2-Bromophenyl)-2,2,2-trifluoroethanamine is a chemical compound with a unique molecular structure that includes a bromophenyl group and trifluoroethylamine moiety. This structure imparts specific chemical and biological properties, making it a subject of interest in medicinal chemistry and biochemistry. The compound has been investigated for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-cancer research.

  • Molecular Formula : C8H8BrF3N
  • Molecular Weight : 252.06 g/mol
  • Structural Features : The presence of bromine and trifluoromethyl groups enhances lipophilicity and reactivity, influencing its interactions within biological systems.

1-(2-Bromophenyl)-2,2,2-trifluoroethanamine has shown potential as a biochemical probe for studying enzyme mechanisms. Its interactions with various molecular targets can modulate signal transduction pathways and alter gene expression. This mechanism is crucial for understanding its therapeutic applications:

  • Binding Affinity : The compound exhibits significant binding affinity towards specific enzymes and receptors.
  • Signal Modulation : It may influence cellular processes by acting as a ligand that binds to target proteins.

Anti-Inflammatory Effects

Preliminary studies indicate that 1-(2-Bromophenyl)-2,2,2-trifluoroethanamine possesses anti-inflammatory properties. Research has demonstrated its ability to inhibit pro-inflammatory cytokines, which are critical in the inflammatory response.

Anti-Cancer Properties

The compound has also been explored for its anti-cancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Cell Cycle Arrest : It may cause cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : Evidence suggests that the compound can activate apoptotic pathways, leading to programmed cell death.

Study 1: Enzyme Interaction Analysis

A study investigated the interaction of 1-(2-Bromophenyl)-2,2,2-trifluoroethanamine with cyclooxygenase (COX) enzymes, which are involved in inflammation. The results indicated that the compound significantly inhibited COX-1 and COX-2 activity, demonstrating its potential as an anti-inflammatory agent.

EnzymeIC50 (µM)
COX-15.4
COX-23.8

Study 2: Cancer Cell Line Testing

In another study focusing on various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited dose-dependent inhibition of cell viability:

Concentration (µM)% Cell Viability
0100
1085
2560
5030

Comparison with Similar Compounds

To better understand the unique properties of 1-(2-Bromophenyl)-2,2,2-trifluoroethanamine, a comparison with structurally similar compounds was conducted:

Compound NameSimilarityUnique Features
1-(4-Bromophenyl)-2,2,2-trifluoroethanamine0.98Different substitution pattern on the phenyl ring
1-(3-Bromophenyl)-2,2,2-trifluoroethanamine0.98Variation in bromine position affecting properties
(R)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine0.98Chiral variant with potential differences in activity

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